molecular formula C19H22N6O2 B6758843 N-cyclopropyl-5-methyl-N-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]pyrazine-2-carboxamide

N-cyclopropyl-5-methyl-N-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]pyrazine-2-carboxamide

Cat. No.: B6758843
M. Wt: 366.4 g/mol
InChI Key: XKBZEOLWJIGNCG-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-methyl-N-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazine derivatives

Properties

IUPAC Name

N-cyclopropyl-5-methyl-N-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-12-7-22-16(9-20-12)18(26)24-6-5-15(11-24)25(14-3-4-14)19(27)17-10-21-13(2)8-23-17/h7-10,14-15H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBZEOLWJIGNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)N(C3CC3)C(=O)C4=NC=C(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-methyl-N-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]pyrazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazine structure, followed by the introduction of the cyclopropyl and pyrrolidine groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, such as Grignard reagents, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-methyl-N-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine rings, where halogenated derivatives can be formed using halogenating agents like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated pyrazine derivatives.

Scientific Research Applications

N-cyclopropyl-5-methyl-N-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methyl-N-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-5-methyl-N-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]pyrazine-2-carboxamide: Unique due to its specific substitution pattern and the presence of both cyclopropyl and pyrrolidine groups.

    This compound: Similar compounds may include other pyrazine derivatives with different substituents or ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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